molecular formula C12H10ClNO B029517 2-(4-Chlorophenoxy)aniline CAS No. 2770-11-8

2-(4-Chlorophenoxy)aniline

Cat. No.: B029517
CAS No.: 2770-11-8
M. Wt: 219.66 g/mol
InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO. It is a derivative of aniline, where the aniline moiety is substituted with a 4-chlorophenoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenoxy)aniline can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically involve:

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)aniline involves its interaction with various molecular targets. For instance, its derivatives have shown antimalarial activity by inhibiting the growth of Plasmodium species. The compound may interfere with the mitochondrial respiratory chain, leading to the inhibition of parasite growth. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)aniline
  • 2-(4-Methylphenoxy)aniline
  • 2-(4-Nitrophenoxy)aniline

Uniqueness

2-(4-Chlorophenoxy)aniline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound exhibits different electronic and steric properties, influencing its reactivity and interactions with biological targets .

Biological Activity

2-(4-Chlorophenoxy)aniline, also known as 4-chloro-2-phenoxyaniline, is an aromatic amine with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and antimalarial treatments. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClNC_{12}H_{10}ClN with a molecular weight of 219.66 g/mol. The compound features a chlorophenoxy group attached to an aniline structure, which contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and survival.

Antimalarial Activity

A significant area of research focuses on the antimalarial properties of derivatives of this compound. For instance, a hybrid drug combining artesunate with 3-chloro-4-(4-chlorophenoxy)aniline demonstrated potent antimalarial activity against Plasmodium falciparum and Plasmodium berghei in both in vitro and in vivo studies . The study utilized Mossman’s assay for cytotoxicity testing and found that the hybrid compound effectively inhibited parasite growth at low concentrations.

Table 1: Summary of Antimalarial Activity

Compound NameIC50 (ng/ml)Test StrainMethod Used
Artesunate0.8P. falciparum (3D7)In vitro microdilution assay
3-Chloro-4-(4-chlorophenoxy)aniline3.3P. falciparum (W2)In vitro microdilution assay
Hybrid Compound (ATSA)1.1P. berghei ANKAIn vivo Peters' test

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within pathogens:

  • Inhibition of Enoyl-ACP Reductase : This enzyme is crucial for fatty acid biosynthesis in Plasmodium species. Compounds like 3-chloro-4-(4-chlorophenoxy)aniline have been shown to inhibit this enzyme, leading to reduced survival rates of the malaria parasite .
  • Antibacterial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by interfering with ribosomal function.

Case Studies

Several studies have explored the pharmacological potential of this compound derivatives:

  • Antimalarial Efficacy : A study conducted by Sifuna et al. (2019) synthesized a hybrid drug from artesunate and 3-chloro-4-(4-chlorophenoxy)aniline, demonstrating significant antimalarial efficacy both in vitro and in vivo . The study highlighted the importance of structure-activity relationships in optimizing drug efficacy.
  • Toxicity Assessments : Toxicity assays following OECD guidelines were employed to evaluate the safety profile of these compounds, indicating acceptable levels of toxicity for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)aniline, and how can reaction conditions be optimized?

  • Methodology :

  • Amide Coupling : React this compound with acid chlorides in the presence of triethylamine (TEA) as a base. For example, acrylamide derivatives are synthesized by coupling with acryloyl chloride (yields: 33%–93%) .

  • Purification : Use silica gel chromatography (e.g., 10%–30% ethyl acetate in hexanes) or recrystallization for high-purity products.

  • Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of aniline to acid chloride) and reaction time (reflux conditions) to maximize yield.

    • Data Table :
ReagentSolventBaseYield (%)Reference
Acryloyl chlorideDCMTEA33–93
Boc-protected glycineDMFDIPEA53–93

Q. How does the substitution pattern of chlorine and phenoxy groups influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • Compare isomers (e.g., 2-, 3-, 4-, or 5-chloro substitution) using kinetic studies or computational modeling (e.g., DFT).

  • Example : The 4-chloro-phenoxy group enhances electrophilicity at the para position, facilitating substitution compared to meta-substituted analogs .

  • Monitor reaction outcomes (e.g., product distribution) via HPLC or LC-MS.

    • Structural Comparison :
IsomerReactivity (Relative Rate)Key Interaction
4-Chloro-2-(4-chlorophenoxy)HighEnhanced para electrophilicity
5-Chloro-2-(4-chlorophenoxy)ModerateSteric hindrance at meta

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodology :

  • NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.0–5.0 ppm). Coupling patterns reveal substitution positions .
  • HRMS : Confirm molecular weight (e.g., [M+H]+: 259.1441 for derivatives) .
  • X-ray Crystallography : Resolve crystal packing (e.g., hydrogen bonds between NH2 and nitro groups) .

Advanced Research Questions

Q. How can this compound be utilized as a building block in the design of covalent inhibitors for anticancer research?

  • Methodology :

  • Covalent Ligand Design : React the aniline with acryloyl chloride to form N-(4-(4-chlorophenoxy)phenyl)acrylamide, which covalently binds cysteine residues in target proteins .
  • Activity Screening : Use chemoproteomics to identify binding targets (e.g., kinases) and validate via Western blot or cellular assays.

Q. What strategies can resolve contradictions in biological activity data between studies involving this compound derivatives?

  • Methodology :

  • Structural Validation : Confirm regiochemistry via X-ray or NOESY NMR to rule out isomer contamination .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and use isogenic cell lines to minimize variability.
  • Meta-Analysis : Compare IC50 values across studies while accounting for substituent effects (e.g., electron-withdrawing groups vs. steric bulk) .

Q. In crystallographic studies, how do the molecular packing interactions of this compound derivatives affect their physicochemical properties?

  • Methodology :

  • Crystal Structure Analysis : Use SHELX software to model hydrogen bonds (e.g., N–H⋯O interactions) and π-π stacking (3.5–4.0 Å spacing) .

  • Property Correlation : Link packing density to solubility (e.g., tight packing reduces dissolution rate) and thermal stability (DSC/TGA).

    • Crystallographic Data :
ParameterValueReference
Hydrogen Bond Length (Å)2.1–2.3 (N–H⋯O)
π-π Stacking Distance (Å)3.6

Properties

IUPAC Name

2-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBREBZMUFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182064
Record name 2-(4-Chlorophenoxy)aniline
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Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-11-8
Record name 2-(4-Chlorophenoxy)benzenamine
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Record name 2-(4-Chlorophenoxy)aniline
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Record name 2-(4-Chlorophenoxy)aniline
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Record name 2-(4-chlorophenoxy)aniline
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Record name 2-(4-CHLOROPHENOXY)ANILINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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